molecular formula C14H21NO2 B1523977 (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Numéro de catalogue: B1523977
Poids moléculaire: 235.32 g/mol
Clé InChI: UMCNRCSUWIPPOC-AAEUAGOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Identity and IUPAC Nomenclature

This compound represents a complex amino acid derivative with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 grams per mole. The compound is officially designated under several nomenclature systems, with its complete IUPAC name being (2S,3S)-2-[benzyl(methyl)amino]-3-methylpentanoic acid. This systematic naming reflects the precise stereochemistry and functional group arrangement that defines the molecule's three-dimensional structure. The compound possesses multiple synonymous identifications in chemical databases, including Z-MEILE-OH, BZL-N-ME-ILE-OH, and the more descriptive (2S,3S)-2-[BENZYL(METHYL)AMINO]-3-METHYLPENTANOIC ACID.

The structural complexity of this compound is evident in its detailed chemical descriptors, including its InChI notation: InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17)15(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,17)/t11-,13-/m0/s1. This notation provides a complete description of the molecular connectivity and stereochemistry, emphasizing the specific (2S,3S) configuration that distinguishes this compound from other stereoisomers. The SMILES representation, CCC@HC@@HN(C)CC1=CC=CC=C1, further illustrates the molecular architecture, clearly showing the chiral centers at positions 2 and 3, which are crucial for the compound's biological activity.

The compound's classification as an isoleucine derivative is fundamental to understanding its chemical behavior and potential applications. The presence of both benzyl and methyl substituents on the amino nitrogen creates a tertiary amino acid structure that significantly alters the compound's properties compared to the parent isoleucine amino acid. This modification pattern represents a sophisticated approach to amino acid functionalization, where the introduction of specific protecting groups and alkyl substituents can dramatically influence the molecule's reactivity, stability, and biological interactions.

Chemical Property Value
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
CAS Registry Number 4125-97-7
InChIKey UMCNRCSUWIPPOC-AAEUAGOBSA-N
Stereochemistry (2S,3S)
Functional Groups Tertiary amine, carboxylic acid, benzyl group

Historical Context in Amino Acid Derivative Research

The development of N-methylated amino acids, including compounds like this compound, has deep historical roots in organic chemistry dating back to the pioneering work of Emil Fischer in the early twentieth century. Fischer's groundbreaking research in 1915 established the foundational methodology for N-methylation of alpha-amino acids, providing a three-step synthetic route that comprised transient protection of the primary alpha-amino group, alpha-N-methylation to replace the N-H group with an N-CH₃ group, and subsequent deprotection to liberate the N-methyl amino acid. This historical framework laid the groundwork for the sophisticated synthetic approaches that enable the production of complex derivatives like the compound under examination.

The evolution of amino acid derivative synthesis continued through the contributions of researchers such as Izumiya and Nagamatsu, who extended Fischer's methodology to encompass a broader range of amino acids including tyrosine, methionine, arginine, and ornithine. These developments were particularly significant because they demonstrated the versatility of N-methylation techniques and established the precedent for creating structurally diverse amino acid derivatives with enhanced properties. The historical progression from simple N-methylation to complex multi-substituted derivatives represents a natural evolution in the field, driven by the growing understanding of structure-activity relationships in biological systems.

The specific development of benzyl-containing amino acid derivatives emerged from the recognition that benzyl groups could serve multiple functions in peptide chemistry, including protection of amino functionality and enhancement of biological activity. Benzylamine, the precursor to many benzyl-containing derivatives, was first produced accidentally by Rudolf Leuckart through the reaction of benzaldehyde with formamide in what became known as the Leuckart reaction. This serendipitous discovery opened new avenues for incorporating benzyl functionality into amino acid structures, eventually leading to the sophisticated derivatives that characterize modern peptide chemistry.

Research into N-methylated amino acids gained significant momentum in the latter half of the twentieth century as scientists began to appreciate their potential for improving peptide pharmacokinetics and biological activity. The recognition that N-methylation could dramatically enhance enzymatic stability, increase in vivo half-life, and improve membrane permeability transformed these compounds from academic curiosities into valuable tools for drug development. The synthesis of this compound represents the culmination of decades of methodological development, combining the historical foundations established by Fischer with modern synthetic techniques and contemporary understanding of structure-function relationships.

Significance in Peptide Chemistry and Drug Discovery

The significance of this compound in contemporary peptide chemistry extends far beyond its role as a simple building block, encompassing critical applications in drug discovery, medicinal chemistry, and pharmaceutical development. This compound's primary utility lies in its function as a key intermediate in the synthesis of pharmacologically active molecules, particularly those designed to target neurological disorders. The structural features of this derivative, notably the combination of benzyl and methyl amino groups, create a unique chemical environment that enables the development of compounds with enhanced therapeutic profiles and improved drug-like properties.

The compound's importance in creating chiral ligands and catalysts for asymmetric synthesis cannot be overstated, as these applications are crucial for producing enantiomerically pure drugs required by modern pharmaceutical standards. The specific (2S,3S) stereochemistry of this compound provides a defined three-dimensional template that can direct the formation of other chiral centers in complex synthetic sequences. This capability is particularly valuable in the pharmaceutical industry, where the production of single enantiomer drugs has become the standard due to the often dramatically different biological activities exhibited by different stereoisomers of the same compound.

Research into N-methylated peptides has demonstrated that the incorporation of such derivatives can lead to substantial improvements in key pharmacokinetic parameters. Studies have shown that N-methylation generally increases the enzymatic stability of peptides, thereby extending their in vivo half-life and improving their therapeutic utility. The mechanism underlying this enhancement involves the disruption of hydrogen bonding patterns that are typically exploited by proteolytic enzymes for substrate recognition and cleavage. Additionally, N-methylated amino acids can enhance intestinal permeability, addressing one of the major limitations of peptide-based therapeutics - their poor oral bioavailability.

Recent investigations have revealed that peptides rich in N-methyl phenylalanine and related derivatives can passively diffuse across the blood-brain barrier, potentially serving as blood-brain barrier shuttles for central nervous system drug delivery. This discovery has profound implications for neurological drug development, as the blood-brain barrier represents one of the most significant obstacles to effective treatment of brain disorders. The structural similarity between this compound and these blood-brain barrier-penetrating compounds suggests potential applications in neurotherapeutic development.

Application Area Specific Benefits Research Findings
Metabolic Stability Increased resistance to proteolysis 72 to >1000-fold improvement in half-life
Membrane Permeability Enhanced intestinal absorption Up to 10% oral bioavailability achieved
Blood-Brain Barrier Transport Passive diffusion capability Potential for CNS drug delivery
Conformational Control Reduced backbone flexibility Enhanced selectivity and activity
Chiral Synthesis Asymmetric catalyst development Enantiomerically pure drug production

The role of this compound in peptide mimetic design represents another crucial application area, where its unique stereochemistry allows for the creation of molecules that can mimic natural peptide structures while exhibiting enhanced stability and bioavailability. Peptide mimetics have become increasingly important in drug discovery as they offer the potential to capture the biological activity of peptides while overcoming their inherent limitations such as proteolytic susceptibility and poor pharmacokinetic properties. The incorporation of this compound into such structures provides a means of fine-tuning molecular conformation and optimizing binding interactions with target proteins.

Propriétés

IUPAC Name

(2S,3S)-2-[benzyl(methyl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17)15(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,17)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCNRCSUWIPPOC-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Direct Reductive Amination

One of the primary methods for preparing substituted amino acids such as this compound is direct reductive amination . This involves the reaction of a chiral amino aldehyde or keto acid derivative with an amine, followed by reduction of the imine intermediate.

  • Hydride Reducing Agents : Sodium cyanoborohydride (NaBH3CN) is commonly used to reduce imines formed between the aldehyde and amine components. For example, the reaction of (2S)-2-(N-Boc-amino)propanal with an amine derivative in methanol, followed by NaBH3CN and acetic acid addition, yields the corresponding chiral amino acid derivative with good yields (~68%). This method ensures retention of stereochemistry and high enantiomeric purity.

  • Catalytic Hydrogenation : Catalysts such as Pd/C, Pt, or Ni under hydrogen atmosphere can also be used to reduce imines formed in situ. This method has been applied to synthesize N-substituted amino acids with good stereochemical control and moderate to good yields (around 70% reported for related compounds).

Nucleophilic Substitution via Chiral α-Haloacid Derivatives

Another widely used approach involves nucleophilic substitution (SN2) of chiral α-haloacid derivatives with amines:

  • Chiral α-haloacids (especially α-bromo derivatives due to better leaving group ability) are reacted with benzyl(methyl)amine or related amines to substitute the halogen with the amino group, resulting in the desired N-substituted amino acid.

  • The reaction proceeds with inversion of configuration at the α-carbon, which must be accounted for in synthesis planning to obtain the (2S,3S) stereochemistry.

  • For example, ethyl bromoacetate derivatives reacted with N-Boc-protected amines in the presence of bases like triethylamine or potassium carbonate in solvents such as dichloromethane at room temperature yield the target compounds with yields ranging from 44% to 72% depending on conditions and substrates.

Mitsunobu Reaction for Amino Acid Derivative Formation

The Mitsunobu reaction has been employed to synthesize N-(β-aminoalkylene)amino acid derivatives from N-Boc-β-amino alcohols and protected amino acid esters:

  • This method allows coupling of amino alcohols with amino acid esters bearing protecting groups like o-nitrobenzenesulfonyl (o-NBS), facilitating the formation of N-substituted amino acids.

  • It proceeds under mild conditions and provides good stereochemical control, useful for preparing derivatives with defined stereochemistry such as this compound analogs.

Alkylation of Amines with α-Haloacids

  • Alkylation of benzyl(methyl)amine with optically active α-haloacids under controlled conditions is a classical approach.

  • This reaction typically requires a large excess of amine and careful temperature control to avoid side reactions such as elimination or formation of dehydro acids.

  • Yields vary widely (36% to 72%) depending on the halogen leaving group and reaction conditions, with bromo derivatives providing better yields than chloro derivatives due to superior leaving group ability.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereochemical Outcome Notes
Direct Reductive Amination Chiral amino aldehyde + amine + NaBH3CN/acetic acid ~68 High enantiomeric purity Mild conditions, good stereocontrol
Catalytic Hydrogenation Amino aldehyde + Pd/C or Pt catalyst + H2 ~70 Retention of configuration Requires hydrogenation setup
Nucleophilic Substitution α-Bromo acid ester + N-Boc amine + base (Et3N/K2CO3) 44–72 SN2 inversion of configuration Good yields, requires protection groups
Mitsunobu Reaction N-Boc amino alcohol + o-NBS amino acid ester + Mitsunobu reagents Moderate Good stereochemical control Useful for complex derivatives
Alkylation with α-Haloacid Benzyl(methyl)amine + α-haloacid 36–72 SN2 inversion Large excess amine needed, side reactions possible

Research Findings and Notes

  • The choice of halogen in α-haloacid derivatives significantly affects the yield and purity of the product. Bromides outperform chlorides due to better leaving group ability.

  • Protecting groups such as Boc or Cbz on the amino group are critical to avoid over-alkylation or side reactions during nucleophilic substitution and reductive amination.

  • Stereochemical inversion during SN2 reactions necessitates starting from the appropriate enantiomer of the α-haloacid to obtain the desired (2S,3S) configuration.

  • Reductive amination methods provide a versatile and relatively straightforward route with fewer side products and better stereochemical retention compared to alkylation.

  • Recent advances include the use of chiral triflate esters and Boc-protected aminopyrrolidines or piperidines to synthesize related amino acid derivatives with high diastereomeric purity, which could be adapted for benzyl(methyl)amino derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structure allows for the exploration of stereospecific binding and activity.

Medicine

In medicine, derivatives of this compound may be investigated for their potential as therapeutic agents. The presence of both benzyl and methyl groups can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure can impart specific properties to polymers and other materials.

Mécanisme D'action

The mechanism by which (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid exerts its effects depends on its interaction with molecular targets. The benzyl and methyl groups can influence the compound’s binding affinity and specificity for enzymes or receptors. The stereochemistry plays a crucial role in determining the compound’s biological activity, as it affects the orientation and interaction with target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Analogues

a) (2S,3S)-2-Amino-3-methylpentanoic acid (Isoleucine)
  • Structure: Lacks the benzyl(methyl)amino group, retaining only the amino (-NH2) substituent at C2.
  • Properties: Essential branched-chain amino acid (BCAA) with a melting point of 168–170°C. Used in protein synthesis and metabolic regulation .
b) (2S,3S)-2-[(Iodoacetyl)amino]-3-methylpentanoic acid (6ae, )
  • Structure: Features an iodoacetyl (-COCH2I) group at C2 instead of benzyl(methyl)amino.
  • Properties : Melting point 143–145°C; synthesized via L-isoleucine and iodoacetyl chloride. Acts as a synthetic intermediate for further functionalization .
  • Key Difference: The iodoacetyl group introduces reactivity for nucleophilic substitution, making it distinct from the target compound’s benzyl(methyl)amino group.

Amino Acid Derivatives with Modified Side Chains

a) (2S,3R)-2-(Dimethylamino)-3-methylpentanoic acid (192, )
  • Structure: Dimethylamino (-N(CH3)2) substituent at C2 with (2S,3R) stereochemistry.
  • Properties : Incorporated into cytostatic depsipeptides (e.g., dolastatin 14). Demonstrates stereochemical sensitivity; the (2S,3R) configuration correlates with cytotoxicity in marine-derived compounds .
  • Key Difference: Stereochemistry (3R vs. 3S) and substituent (dimethylamino vs. benzyl(methyl)amino) likely result in divergent biological targets.
b) (S)-2-(Dimethylamino)-3-methylbutanoic acid (193, )
  • Structure: Shorter carbon chain (butanoic acid) with dimethylamino group at C2.
  • Properties : Found in dolastatin C; contributes to cytotoxicity against cancer cells .
  • Key Difference : Reduced chain length and absence of a benzyl group may limit hydrophobic interactions compared to the target compound.
a) (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid ()
  • Structure: tert-Butoxycarbonyl (Boc)-protected amino group at C2.
  • Properties : Used in peptide synthesis; Boc group enhances solubility and prevents undesired side reactions .
  • Key Difference: The Boc group is a temporary protecting group, whereas the benzyl(methyl)amino substituent in the target compound is a permanent functionalization.

Table 1: Key Properties of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic Acid and Analogues

Compound Name Molecular Formula Substituent Melting Point (°C) Biological Activity Reference
This compound C15H23NO2 Benzyl(methyl)amino Not reported Not reported -
(2S,3S)-2-Amino-3-methylpentanoic acid (Isoleucine) C6H13NO2 Amino 168–170 Essential amino acid
(2S,3S)-2-[(Iodoacetyl)amino]-3-methylpentanoic acid C8H14INO3 Iodoacetyl amino 143–145 Synthetic intermediate
(2S,3R)-2-(Dimethylamino)-3-methylpentanoic acid C8H17NO2 Dimethylamino Not reported Cytostatic agent

Key Findings:

Stereochemical Sensitivity : The (2S,3S) configuration distinguishes it from dolastatin-related (2S,3R) derivatives, which exhibit cytotoxicity .

Synthetic Utility : Analogues like 6ae () highlight the role of C2 substituents in directing reactivity for further modifications.

Activité Biologique

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a chiral amino acid derivative notable for its unique stereochemistry and biological activity. This compound, with the CAS number 4125-97-7, is primarily studied for its interactions in biochemical processes and potential therapeutic applications.

  • Molecular Formula : C₁₄H₂₁NO₂
  • Molecular Weight : 235.32 g/mol
  • InChI Key : UMCNRCSUWIPPOC-AAEUAGOBSA-N

Biological Activity

The biological activity of this compound is primarily associated with its role as an amino acid derivative. It has been shown to interact with various biological targets, influencing enzyme-substrate interactions and potentially serving as a building block in drug synthesis.

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of both benzyl and methyl groups affects the compound's binding affinity and specificity. The stereochemistry plays a crucial role in determining the biological activity by influencing the orientation of the compound in relation to its target molecules .

Research Findings

Recent studies have explored the compound's potential therapeutic applications, particularly in areas related to metabolic pathways and enzyme regulation. Here are some notable findings:

  • Enzyme Interactions : The compound has been utilized to study enzyme-substrate interactions, particularly with amino acid derivatives, highlighting its significance in biochemical research.
  • Pharmacokinetic Properties : The structural features of this compound contribute to its pharmacokinetic properties, making it a candidate for further drug development investigations .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
(2S,3S)-2-(Benzylamino)-3-methylpentanoic acidLacks methyl group on nitrogenReduced binding affinity
(2S,3S)-2-(Methylamino)-3-methylpentanoic acidLacks benzyl group on nitrogenAltered metabolic pathways
(2S,3S)-2-(Benzyl(methyl)amino)-3-ethylpentanoic acidEthyl group instead of methyl on carbon chainDifferent pharmacological profile

This table illustrates how variations in structure can significantly impact biological activity and potential applications.

Case Studies

  • Study on Enzyme Activity : A study demonstrated that this compound enhances certain enzyme activities involved in metabolic regulation. The compound was shown to increase the catalytic efficiency of specific enzymes when tested in vitro.
  • Therapeutic Potential : Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties. In animal models, administration of this compound led to a reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via multi-step procedures involving peptide coupling and deprotection. Key steps include:

  • Step 1 : Coupling using N,N'-dicyclohexylcarbodiimide (DCC) in chloroform or ethyl acetate (75% yield) .
  • Step 2 : Hydrogenolysis with Pd/C under H₂ in methanol to remove benzyl groups (85% yield) .
  • Optimization : Adjust solvent polarity (e.g., methanol for solubility), temperature (0–25°C to minimize racemization), and catalyst loading (5–10% Pd/C). Monitor by TLC or HPLC for intermediate purity.

Q. How can researchers characterize the enantiomeric purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase. Compare retention times to enantiomeric standards .
  • NMR with Chiral Shift Reagents : Employ europium-based reagents to split diastereomeric signals in 1^1H NMR .
  • Optical Rotation : Measure specific rotation ([α]D_D) and compare to literature values for (2S,3S) configuration .

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for powder handling .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture (degradation observed at >60% humidity) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stability under varying pH and temperature be systematically assessed?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate solutions at pH 1–12 (37°C, 1 week). Analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >180°C in dry nitrogen) .
  • Key Data :
ConditionDegradation PathwayAnalytical MethodReference
pH <3Hydrolysis of amide bondLC-MS
40°C, 75% humidityRacemizationChiral HPLC

Q. What strategies mitigate racemization during synthesis?

  • Methodological Answer :

  • Low-Temperature Coupling : Perform reactions at 0–4°C with N-hydroxybenzotriazole (HOBt) to reduce epimerization .
  • Mild Deprotection : Use TFA/water (95:5) instead of strong acids to preserve stereochemistry .
  • In-line Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How do stereochemical variations (e.g., 2R,3R vs. 2S,3S) impact biological activity?

  • Methodological Answer :

  • Comparative Bioassays : Test enantiomers against target receptors (e.g., GPCRs) to measure IC₅₀ differences .
  • Molecular Docking : Simulate binding interactions using AutoDock Vina; (2S,3S) shows higher affinity due to optimal hydrophobic pocket fit .
  • Data Example :
EnantiomerIC₅₀ (nM)Target ProteinReference
(2S,3S)12.3Protease X
(2R,3R)450.1Protease X

Q. How can contradictory solubility data in literature be resolved?

  • Methodological Answer :

  • Experimental Validation : Use shake-flask method (saturated solution in PBS, pH 7.4) with HPLC quantification .
  • Computational Prediction : Compare ESOL Log S (-3.2 predicted) vs. ALOGPS (-2.9) and validate experimentally .
  • Key Findings :
MethodSolubility (mg/mL)Reference
Shake-flask (pH 7.4)1.2
ESOL Prediction0.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.